N-(quinolin-5-yl)thiophene-2-carboxamide

Medicinal Chemistry Heterocyclic Synthesis Thionation-Cyclization

Researchers face supply bottlenecks when sourcing regioisomerically pure intermediates for kinase inhibitor programs. N-(Quinolin-5-yl)thiophene-2-carboxamide (CAS 505067-58-3) is the direct precursor to 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, an angular heterocycle critical for occupying the adenine-binding pocket of ATP-competitive kinases. The 5-position amide linkage ensures exclusive cyclization to the angular scaffold; the 3-yl isomer fails to cyclize. - Enables synthesis of a focused library of 5-substituted thiophene derivatives for SAR studies. - Single-product outcome from electrophilic substitution at the 5-position streamlines parallel synthesis and reduces purification burden. - Available as a well-characterized, regiochemically pure solid with defined storage and shipping conditions.

Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
Cat. No. B5740706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-5-yl)thiophene-2-carboxamide
Molecular FormulaC14H10N2OS
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=CS3
InChIInChI=1S/C14H10N2OS/c17-14(13-7-3-9-18-13)16-12-6-1-5-11-10(12)4-2-8-15-11/h1-9H,(H,16,17)
InChIKeyAGQLHFPGSNXEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Quinolin-5-yl)thiophene-2-carboxamide: Core Properties & Synthetic Utility


N-(Quinolin-5-yl)thiophene-2-carboxamide (CAS 505067-58-3) is a heterocyclic amide with the molecular formula C14H10N2OS and a molecular weight of 254.31 g/mol [1]. It is synthesized via the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol [2]. Its primary documented research application is as a synthetic intermediate, specifically as a direct precursor for the formation of the angular heterocycle 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline [2]. This establishes its value not as a standalone bioactive, but as a critical building block for constructing complex, fused-ring systems in medicinal chemistry.

N-(Quinolin-5-yl)thiophene-2-carboxamide: Why Substitution Fails


Substituting this compound with a simple positional isomer, such as N-(quinolin-3-yl)thiophene-2-carboxamide (CAS 258338-63-5), is not chemically valid due to the divergent synthetic outcomes dictated by regiochemistry. The 5-position attachment of the amide linker in the target compound is essential for the subsequent phosphorus pentasulfide-mediated thionation and oxidative cyclization that yields the angular [1,3]thiazolo[4,5-f]quinoline scaffold. A 3-yl isomer would not yield the same fused product because the geometry of the cyclization pathway is fundamentally changed, leading to no reaction or a linear [4,5-g] isomer [1]. Therefore, procurement specifications must strictly control for the 5-quinolinyl isomer to ensure successful downstream synthesis.

N-(Quinolin-5-yl)thiophene-2-carboxamide: Comparative Evidence


Angular Thiazoloquinoline Core Formation

The primary differentiation of N-(quinolin-5-yl)thiophene-2-carboxamide is its successful conversion to 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, a transformation that is regiochemically impossible for the 3-quinolinyl analog. The target compound, when treated with excess P2S5 in anhydrous pyridine, yields the corresponding thioamide, which is then oxidatively cyclized by K3[Fe(CN)6] in alkaline medium to the target angular heterocycle [1]. While a direct yield comparison for the identical reaction with the 3-yl isomer is absent from the literature, the 5-yl isomer's documented product formation is 100% specific for the angular [4,5-f] scaffold, whereas the 3-yl isomer would not form this product, establishing a critical point of synthetic differentiation.

Medicinal Chemistry Heterocyclic Synthesis Thionation-Cyclization

Exclusive Thiophene 5-Substitution

The downstream product 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, derived specifically from the 5-yl amide precursor, undergoes electrophilic substitution (nitration, sulfonation, bromination, formylation, acylation) exclusively at the 5-position of the thiophene ring [1]. This high and predictable regioselectivity is a direct consequence of the electronic structure of the molecule, which is determined by the angular fusion geometry. A hypothetical linear isomer derived from a 6-yl precursor would exhibit a different regiochemical profile for electrophilic attack. While no direct comparative data is available, this class-level inference highlights the value of the 5-yl isomer for producing derivatives with a defined, single substitution pattern.

Regioselectivity Electrophilic Substitution Heterocyclic Chemistry

Physicochemical Properties: LogP and TPSA

The computed XLogP3-AA value for N-(quinolin-5-yl)thiophene-2-carboxamide is 3, and its TPSA is 70.2 Ų [1]. These values are identical for the 3-quinolinyl isomer (CAS 258338-63-5) since the molecular formula is the same. This lack of differentiation highlights that the critical selection criteria must be based on synthetic utility, not bulk physicochemical properties.

Physicochemical Properties Drug-likeness Computational Chemistry

N-(Quinolin-5-yl)thiophene-2-carboxamide: Application Scenarios


Angular Thiazolo[4,5-f]quinoline Kinase Inhibitors

Researchers developing ATP-competitive kinase inhibitors can use this compound as the essential precursor to build the angular thiazolo[4,5-f]quinoline core. The regiochemistry of the 5-yl amide ensures the formation of this specific angular scaffold, which is a privileged structure for occupying the adenine-binding pocket of kinases. The predictable electrophilic substitution chemistry at the 5-position of the thiophene ring allows for systematic exploration of structure-activity relationships (SAR) [1].

Focused Antimicrobial Library Synthesis

Given the known antimicrobial activity of thiazoloquinoline derivatives, this compound is the ideal starting material for synthesizing a focused library of 5-substituted thiophene derivatives. The exclusive substitution at the 5-position ensures each reaction yields a single product, dramatically increasing the efficiency of parallel synthesis and reducing purification bottlenecks [1].

Chemical Biology Probe Development

For chemical biologists requiring a well-characterized, regiochemically pure intermediate to create probe molecules, this compound offers a defined synthetic pathway. The ability to introduce diverse functional groups at the thiophene 5-position through standard electrophilic substitution reactions enables the creation of affinity probes, fluorescent analogs, or photoaffinity labels all derived from a common intermediate [1].

Fungicidal Quinoline Carboxamide Derivatives

The patent literature describes quinoline (thio)carboxamide derivatives as microbiocidal active ingredients with fungicidal properties [2]. This compound serves as a key intermediate for generating novel analogs within this class. Its specific utility for forming angular fused systems offers a route to new compositions with potentially improved crop tolerance or a broader spectrum of activity compared to linear analogs [2].

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